2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of primary amines and dimethylformamide dimethylacetal (DMF-DMA) as reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions . These reactions are crucial for the formation of the compound’s complex heterocyclic structure.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary aromatic amines, formic acid, triethyl orthoformate, and DMF-DMA . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and reaction time to ensure high yields and purity.
Major Products Formed: The major products formed from these reactions are the desired heterocyclic compounds, including various derivatives of the parent compound. These derivatives often exhibit similar biological activities and are used for further pharmacological studies .
Scientific Research Applications
Its primary application is as a CDK2 inhibitor, which makes it a promising candidate for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness: What sets 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its potent dual activity against multiple cancer cell lines and its significant inhibitory activity against CDK2 . This makes it a highly promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C18H14Cl2N4S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
15-(2,4-dichlorophenyl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C18H14Cl2N4S/c19-10-6-7-11(13(20)8-10)16-22-17-15-12-4-2-1-3-5-14(12)25-18(15)21-9-24(17)23-16/h6-9H,1-5H2 |
InChI Key |
KAWKJZWWKDDSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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